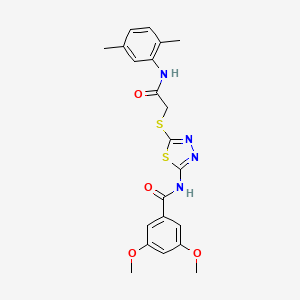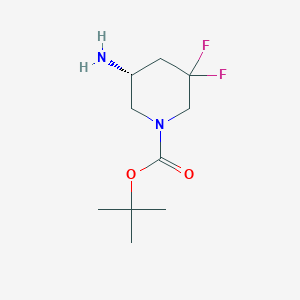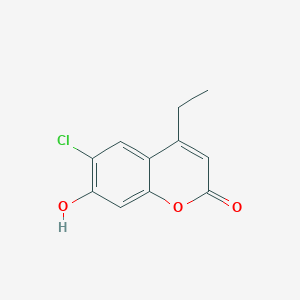
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C11H9ClO3 and a molecular weight of 224.64 g/mol
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the biological activity being exhibited.
Mode of Action
The mode of action of coumarin derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
The effects would depend on the specific biological activity of the compound .
Preparation Methods
The synthesis of 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the coumarin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Industry: It is used in the production of dyes, perfumes, and as a fluorescent marker in analytical chemistry.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4-methylcoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Widely studied for its antioxidant and anti-inflammatory activities.
6-chloro-4-hydroxycoumarin: Similar in structure but with different biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-4-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-6-3-11(14)15-10-5-9(13)8(12)4-7(6)10/h3-5,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHGSIZVOYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
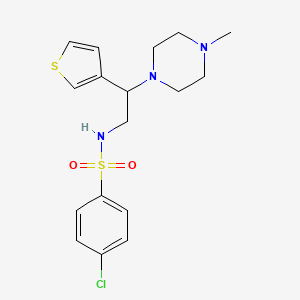
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)
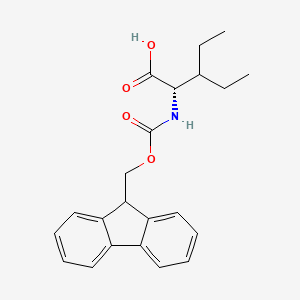
![4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile](/img/structure/B2767259.png)

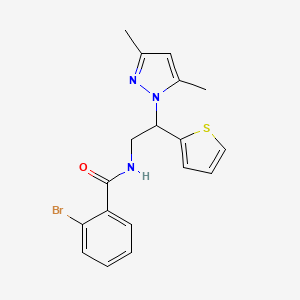
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)
![Indolin-1-yl(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2767266.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2767269.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)
